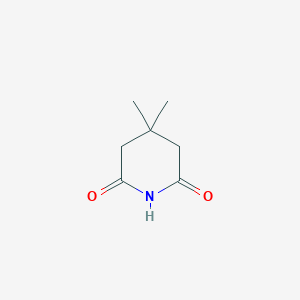









|
REACTION_CXSMILES
|
Cl.COC1C2CC[C@H]3[C@H](CCN3CCCC[N:21]3[C:26](=[O:27])[CH2:25][C:24]([CH3:29])([CH3:28])[CH2:23][C:22]3=[O:30])C=2C=CC=1.Cl.N1C=CC=CC=1.[OH-].[NH4+]>C(Cl)Cl.C(OCC)(=O)C>[CH3:28][C:24]1([CH3:29])[CH2:25][C:26](=[O:27])[NH:21][C:22](=[O:30])[CH2:23]1 |f:0.1,2.3,4.5,6.7|
|


|
Name
|
rac-cis-1-[4-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indol-3-yl)-butyl]-4,4-dimethyl-piperidine-2,6-dione hydrochloride
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=CC=CC=2[C@H]3CCN([C@H]3CCC21)CCCCN2C(CC(CC2=O)(C)C)=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
methylene chloride ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirred under an argon atmosphere in an oil bath for 4 hours at an oil bath temperature of 180°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The brown oily product obtained (9.8 g)
|
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a 30-fold amount of silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
The uniform eluates obtained in a thin-layer chromatogram
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized after treatment with hexane
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(NC(C1)=O)=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |